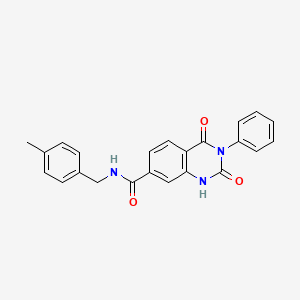

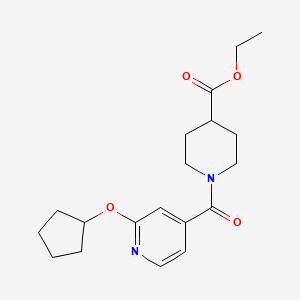

![molecular formula C14H13N3OS B2831201 N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-carboxamide CAS No. 868977-53-1](/img/structure/B2831201.png)

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-carboxamide” is a compound that belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various methods. A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups . Another method involves the combination of flavin and iodine which catalyzes an aerobic oxidative C-N bond-forming process for the facile synthesis of imidazo[1,2-a]pyridines . This dual catalytic system can also be applied to the one-pot, three-step synthesis of 3-thioimidazo[1,2-a]pyridines from aminopyridines, ketones, and thiols .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an imidazole ring fused to a pyridine ring . The imidazole ring is a five-membered heterocyclic moiety that contains three carbon atoms and two nitrogen centers at the 1- and 3-positions .Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines have been studied extensively. For instance, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported . This reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación

Synthesis and Functionalization of Heterocyclic Compounds

The compound N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-carboxamide is related to the synthesis of imidazo[1,5-a]pyridines, a class of heterocyclic compounds with significant applications. The one-pot synthesis of imidazo[1,5-a]pyridines has been achieved using various starting materials, including carboxylic acids and 2-methylaminopyridines, allowing for the introduction of substituents at key positions. This synthesis is crucial for generating diverse libraries of heterocyclic compounds for further testing in drug discovery and development processes (Crawforth & Paoletti, 2009).

Medicinal Chemistry Applications

This compound and its derivatives have been explored for their potential as antimycobacterial agents. Novel imidazo[1,2-a]pyridine-3-carboxamides have been synthesized, displaying considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. This suggests a promising avenue for the development of new treatments for tuberculosis, highlighting the compound's significance in medicinal chemistry (Lv et al., 2017).

Optimization of Biological Properties

Efforts have been made to reduce the metabolism of imidazo[1,2-a]pyrimidines by aldehyde oxidase, a common issue that affects the pharmacokinetic profiles of many drugs. By altering the heterocycle or blocking the reactive site, researchers have successfully reduced the metabolism of these compounds, thereby potentially increasing their bioavailability and effectiveness as therapeutic agents (Linton et al., 2011).

Continuous Flow Synthesis

The development of continuous flow synthesis for highly functionalized imidazo[1,2-a] heterocycles, including imidazo[1,2-a]pyridine-2-carboxylic acids and carboxamides, represents a significant advancement in the field of organic synthesis. This method provides a more efficient, scalable, and environmentally friendly approach to synthesizing these compounds, which are of interest due to their broad range of biological activities (Herath, Dahl, & Cosford, 2010).

Direcciones Futuras

The future directions for the study of “N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-carboxamide” and related compounds could involve the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects . Additionally, further exploration of the biological activities of these compounds could lead to the development of new drugs .

Propiedades

IUPAC Name |

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS/c18-14(12-4-3-9-19-12)15-7-6-11-10-17-8-2-1-5-13(17)16-11/h1-5,8-10H,6-7H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTNHGEXQSNWUOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)CCNC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

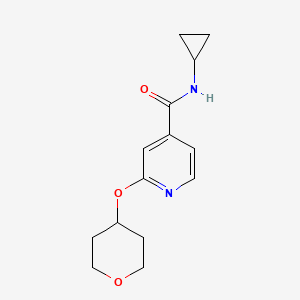

![3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2831118.png)

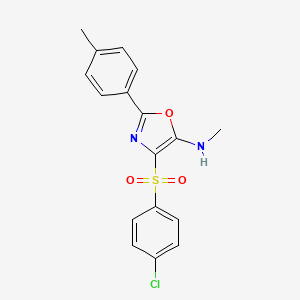

![5-Nitroso-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2831120.png)

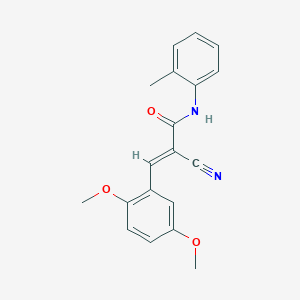

![N-(3,4-dimethoxyphenethyl)-4-(6-((3-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2831125.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2831126.png)

![3-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]amino}-2-cyanobut-2-enamide](/img/structure/B2831135.png)

![[3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methylphenyl)methanone](/img/structure/B2831138.png)